Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC15864934
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3O3 |
|---|---|
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-10(16)15-11(14-9)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16) |
| Standard InChI Key | OZSOHSJCUVEHQA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The systematic IUPAC name for this compound is ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate. It is alternatively referred to as:
The structure comprises a pyrimidine ring substituted at the 2-position with a pyridin-2-yl group, at the 4-position with an ethyl carboxylate moiety, and at the 6-position with a hydroxyl group (Figure 1).
Molecular and Computational Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 245.23 g/mol |
| Exact mass | 245.080 g/mol |
| Topological polar surface area | 84.9 Ų |
| LogP (partition coefficient) | 1.01 |
These values were computed using PubChem algorithms and OEChem software . The moderate LogP suggests balanced hydrophilicity and lipophilicity, suitable for drug-like molecules.
Synthesis and Reaction Chemistry
Synthetic Routes
The primary synthesis involves cyclocondensation reactions. A validated method from proceeds as follows:
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Starting material: Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate (CAS 1240596-40-0).
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Reaction with phosphorus oxychloride: Heating the hydroxy precursor in at 90°C for 2 hours facilitates chlorination at the 6-position.
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Quenching: The reaction mixture is neutralized with sodium acetate in water, followed by extraction with 10% methanol/dichloromethane.
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Purification: Column chromatography (0–75% ethyl acetate/cyclohexane) yields the chlorinated derivative with 20% efficiency .
This method underscores the compound’s role as a precursor for pharmacologically active molecules, such as kinase inhibitors.
Reaction Mechanisms
The hydroxyl group at the 6-position participates in nucleophilic substitution reactions, enabling functionalization. For example, chlorination with proceeds via a two-step mechanism:
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Protonation of the hydroxyl group by , forming a good leaving group ().
Physicochemical and Spectroscopic Properties
Solubility and Stability
While explicit solubility data are unavailable, analogous pyrimidine carboxylates exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) and limited solubility in water. Stability under ambient conditions is presumed high due to the absence of reactive functional groups beyond the hydroxyl moiety.
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